molecular formula C4H3Cl2N3O B150824 2,4-Dichloro-6-methoxy-1,3,5-triazine CAS No. 3638-04-8

2,4-Dichloro-6-methoxy-1,3,5-triazine

Cat. No. B150824
CAS RN: 3638-04-8
M. Wt: 179.99 g/mol
InChI Key: JKAPWXKZLYJQJJ-UHFFFAOYSA-N
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Patent
US04297492

Procedure details

36.8 g (0.2 mol) of cyanuric chloride are added in the course of 2 hours, at 0°-5° C., to a mixture of 200 ml of methanol, 25 ml of water and 33.6 g (0.4 mol) of sodium bicarbonate. The reaction mixture is stirred, first for one hour at about 3° C. and then for about 30 minutes at 30° C., until the evolution of CO2 has ceased. The white suspension is washed with 100 ml of water and the product is filtered off and dried at 60° C. in a drying cabinet. Recrystallisation from hexane yields 19.6 g of 2-methoxy-4,6-dichloro-1,3,5-triazine with a melting point at about 90° C.
Quantity
36.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
33.6 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[C:8]([Cl:9])=[N:7][C:5]([Cl:6])=[N:4][C:2]=1Cl.CO.[C:12](=O)(O)[O-:13].[Na+].C(=O)=O>O>[CH3:12][O:13][C:2]1[N:4]=[C:5]([Cl:6])[N:7]=[C:8]([Cl:9])[N:1]=1 |f:2.3|

Inputs

Step One
Name
Quantity
36.8 g
Type
reactant
Smiles
N1=C(Cl)N=C(Cl)N=C1Cl
Name
Quantity
200 mL
Type
reactant
Smiles
CO
Name
Quantity
33.6 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
25 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
3 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred, first for one hour at about 3° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
for about 30 minutes at 30° C.
Duration
30 min
WASH
Type
WASH
Details
The white suspension is washed with 100 ml of water
FILTRATION
Type
FILTRATION
Details
the product is filtered off
CUSTOM
Type
CUSTOM
Details
dried at 60° C. in a drying cabinet
CUSTOM
Type
CUSTOM
Details
Recrystallisation from hexane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC1=NC(=NC(=N1)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 19.6 g
YIELD: CALCULATEDPERCENTYIELD 54.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.